molecular formula C12H14O4 B1610516 Methyl 2-(4-(2-oxopropyl)phenoxy)acetate CAS No. 78069-08-6

Methyl 2-(4-(2-oxopropyl)phenoxy)acetate

Cat. No.: B1610516
CAS No.: 78069-08-6
M. Wt: 222.24 g/mol
InChI Key: KJJNJVDJDVXQTI-UHFFFAOYSA-N
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Description

Methyl 2-(4-(2-oxopropyl)phenoxy)acetate is an organic ester compound characterized by a phenoxy-acetate backbone substituted with a 2-oxopropyl group at the para position of the phenyl ring. This structure confers unique physicochemical properties, including moderate lipophilicity and reactivity, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis often involves reductive amination or formylation pathways, as seen in intermediates for drug metabolites (e.g., 5-APB and 6-APB derivatives) .

Properties

CAS No.

78069-08-6

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-[4-(2-oxopropyl)phenoxy]acetate

InChI

InChI=1S/C12H14O4/c1-9(13)7-10-3-5-11(6-4-10)16-8-12(14)15-2/h3-6H,7-8H2,1-2H3

InChI Key

KJJNJVDJDVXQTI-UHFFFAOYSA-N

SMILES

CC(=O)CC1=CC=C(C=C1)OCC(=O)OC

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)OCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Methyl 2-(2-methoxy-5-(2-oxopropyl)phenyl)acetate (Compound 12)

Structural Differences :

  • Substitution pattern : The methoxy group is at the ortho position relative to the acetoxy group, unlike the para-substituted target compound.
  • Functional groups : Both share methyl ester and 2-oxopropyl moieties.

Ethyl 4-methylphenoxyacetate

Structural Differences :

  • Ester group : Ethyl instead of methyl ester.
  • Substituent: 4-methylphenoxy vs. 4-(2-oxopropyl)phenoxy.

Physicochemical Properties :

  • Molecular weight : 194.23 vs. 250.24 (target compound).
  • logP : ~2.90 (estimated) compared to the target compound’s predicted higher logP due to the 2-oxopropyl group.

Methyl 2-phenylacetoacetate (MAPA)

Structural Differences :

  • Lacks the phenoxy bridge; instead, a phenyl group is directly attached to the acetoacetate backbone.

(E)-Methyl 2-(2-chloro-6-methoxy-4-((7-methoxy-4-oxo-2H-chromen-3(4H)-ylidene)methyl)phenoxy)acetate (Compound 5c)

Structural Differences :

  • Additional chromen-4-one and chloro substituents.

NSC133913 (Methyl 2-[4-[2-[4-(2-methoxy-2-oxoethyl)phenyl]ethyl]phenyl]acetate)

Structural Differences :

  • Extended ethyl-phenethyl linkage increases molecular weight (326.15 vs. 250.24).

Physicochemical Properties :

  • logP: 2.90 (similar to Ethyl 4-methylphenoxyacetate) .
  • Higher molecular complexity may reduce bioavailability but improve target specificity.

Comparative Analysis Table

Compound Name Molecular Weight logP Key Functional Groups Applications
Methyl 2-(4-(2-oxopropyl)phenoxy)acetate 250.24 ~2.5 Methyl ester, 2-oxopropylphenoxy Drug metabolite synthesis
Ethyl 4-methylphenoxyacetate 194.23 ~2.9 Ethyl ester, 4-methylphenoxy Food additives, fragrances
Methyl 2-phenylacetoacetate (MAPA) 192.21 ~1.8 Methyl ester, phenylacetoacetyl Illicit drug precursor
Compound 5c 456.87 ~3.2 Chloro, chromenone, methyl ester Cytotoxic agents
NSC133913 326.15 2.90 Ethyl linkage, methyl ester Pharmacokinetic studies

Key Research Findings

  • Synthetic Flexibility: The target compound’s 2-oxopropyl group enables reductive amination for introducing amines, a pathway less feasible in Ethyl 4-methylphenoxyacetate or MAPA .
  • Biological Activity: Chromenone derivatives (e.g., Compound 5c) exhibit cytotoxicity via chromenone-DNA interactions, a mechanism absent in the target compound .
  • Metabolic Stability: Methyl esters (target compound, MAPA) are more prone to hydrolysis than ethyl esters (Ethyl 4-methylphenoxyacetate), impacting half-life .

Preparation Methods

General Synthetic Strategy

The target compound can be conceptually divided into two parts:

  • The phenoxyacetate scaffold (methyl 2-phenoxyacetate)
  • The 2-oxopropyl substituent at the para position of the phenyl ring

The synthetic approach typically involves:

  • Preparation of methyl 2-(4-hydroxyphenoxy)acetate or a related phenolic precursor
  • Introduction of the 2-oxopropyl group via selective alkylation or acylation at the para position
  • Purification and characterization of the final product

Preparation of Methyl 2-(4-(2-oxopropyl)phenoxy)acetate

Ether Formation: Phenoxyacetate Core

The phenoxyacetate moiety is commonly prepared by nucleophilic substitution of methyl bromoacetate with 4-hydroxyacetophenone or 4-hydroxyphenol derivatives under basic conditions. For example, potassium carbonate in isopropanol or DMF is used as a base to deprotonate the phenol, which then attacks the methyl bromoacetate to form the ether linkage:

$$
\text{4-Hydroxyacetophenone} + \text{Methyl bromoacetate} \xrightarrow[\text{K}2\text{CO}3]{\text{Isopropanol or DMF}} \text{this compound}
$$

This step is critical to establish the phenoxyacetate framework.

Introduction of the 2-Oxopropyl Group

The 2-oxopropyl substituent can be introduced by alkylation or acylation methods:

Example Procedure from Patent Literature

A patent (EP2279167A1) describes a process where this compound is synthesized by reacting the phenolic precursor with 2-bromo-1-(4-fluorophenyl)propan-1-one in isopropanol using potassium carbonate as a base at 10–15 °C, followed by heating to 40–45 °C for 8–10 hours. The product is isolated by filtration and purified by crystallization or chromatography, achieving yields around 70–75% with high purity (≥99%).

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Phenol deprotonation Potassium carbonate in isopropanol or DMF 10–15 2–3 hours N/A Base deprotonates phenol for nucleophilic attack
Alkylation/acylation 2-Bromo-1-propanone derivative, K2CO3, isopropanol 10–45 8–10 hours 70–75 Controlled temperature critical for selectivity
Work-up and purification Removal of solvent under vacuum, crystallization or chromatography Ambient to 55 Several hours N/A pH adjustment to 0.5–2 for product precipitation

Summary Table of Key Preparation Parameters

Parameter Value/Range Comments
Solvent Isopropanol, DMF Polar aprotic solvents preferred
Base Potassium carbonate (K2CO3) Effective for phenol deprotonation and alkylation
Temperature 10–45 °C Lower temperatures (10–15 °C) favored initially
Reaction Time 8–10 hours Monitored by HPLC for completion
Yield 70–75% High purity product achievable
pH Adjustment 0.5–2 For product precipitation and isolation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(4-(2-oxopropyl)phenoxy)acetate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving esterification, substitution, and reductive amination. For example, reductive amination of intermediates like methyl 2-(2-methoxy-5-(2-oxopropyl)phenyl)acetate (Figure 2.8 in ) is critical. Optimizing yields requires precise control of reaction conditions (e.g., temperature, catalyst loading) and purification techniques such as distillation or recrystallization (as described for structurally similar esters in ). Monitoring intermediates via thin-layer chromatography (TLC) or HPLC () ensures reaction progression .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structure?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography () are essential for structural elucidation. High-performance liquid chromatography (HPLC) with UV detection () is recommended for purity assessment. Impurity profiling can be performed using relative retention time tables (e.g., Table 1 in ) to identify byproducts like chlorobenzoyl derivatives. Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns .

Q. What are the recommended protocols for purifying this compound from reaction mixtures?

  • Methodological Answer : Purification involves solvent extraction followed by column chromatography (silica gel, gradient elution) to isolate the target compound. Recrystallization using solvents like ethyl acetate/hexane mixtures () improves crystalline purity. For thermally sensitive intermediates, low-temperature distillation ( ) or flash chromatography under inert atmospheres may be necessary .

Advanced Research Questions

Q. How can in vitro metabolic stability assays be designed to study this compound's pharmacokinetic profile?

  • Methodological Answer : Use liver microsomal assays (e.g., rat or human CYP450 isoforms) to monitor metabolic degradation. Quantify parent compound and metabolites via LC-MS/MS. Adjust incubation conditions (pH, co-factors like NADPH) based on protocols from drug metabolism studies (). Compare half-life (t½) and intrinsic clearance (CLint) values to assess metabolic stability .

Q. What computational approaches are suitable for predicting the compound's interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities to enzymes or receptors. Parameterize force fields using crystallographic data (e.g., hydrogen-bonding patterns in ). Validate predictions with in vitro assays, such as enzyme inhibition studies () .

Q. What strategies mitigate instability of intermediates during multi-step synthesis of this compound?

  • Methodological Answer : Stabilize reactive intermediates (e.g., oxo groups) via protecting groups (e.g., silyl ethers) or low-temperature storage. Use inert atmospheres (N₂/Ar) during sensitive steps like reduction (). Monitor degradation via real-time HPLC () and optimize reaction kinetics to minimize exposure to destabilizing conditions .

Q. How do structural modifications at specific positions influence the compound's biological activity, based on SAR studies?

  • Methodological Answer : Introduce substituents at the phenoxy or oxopropyl positions (e.g., fluorine, methoxy groups) to assess impact on bioactivity. Compare analogues () using in vitro assays (e.g., antimicrobial IC₅₀). QSAR models can correlate electronic (Hammett σ) or steric parameters with activity trends .

Q. How can researchers resolve contradictions in reported biological activities or synthetic yields across studies?

  • Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, catalyst). Use statistical tools (e.g., ANOVA) to assess variability. Cross-validate findings with orthogonal assays (e.g., NMR vs. X-ray for structure confirmation). Review substituent effects () and reaction mechanisms () to identify critical variables .

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